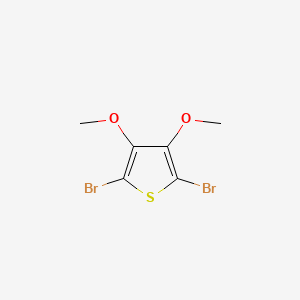

2,5-Dibromo-3,4-dimethoxythiophene

描述

Contextualization within Halogenated Thiophene (B33073) Chemistry

Thiophenes are five-membered aromatic heterocyclic rings containing a sulfur atom, which can be readily halogenated. nih.gov The introduction of halogen atoms, such as bromine, onto the thiophene ring serves two primary purposes. Firstly, it provides reactive sites, or "handles," for further chemical modification, most notably through cross-coupling reactions. researchgate.net Secondly, the nature and position of the halogen can influence the electronic properties of the molecule and any subsequent polymers derived from it. researchgate.net

2,5-Dibromo-3,4-dimethoxythiophene is a member of the fully substituted thiophene family. The bromine atoms at the 2 and 5 positions are particularly susceptible to substitution, making them ideal leaving groups for polymerization and arylation reactions. beilstein-journals.org The presence of electron-donating methoxy (B1213986) groups at the 3 and 4 positions significantly impacts the electron density of the thiophene ring. This electronic modification is crucial for tuning the properties, such as the band gap, of resulting conjugated polymers. jocpr.com The synthesis of this compound is often achieved through the bromination of its precursor, 3,4-dimethoxythiophene (B1306923) (DMOT), using reagents like N-bromosuccinimide (NBS). jocpr.comchemicalbook.com

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The carbon-bromine bonds at the 2 and 5 positions are key functional groups that enable the construction of more complex molecular architectures through various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.govbeilstein-journals.org These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds.

A direct application of this versatility is the synthesis of larger, well-defined oligomers and polymers. For instance, this compound serves as a key starting material for the synthesis of 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT). mdpi.com In this process, the dibrominated core is coupled with other thiophene units, extending the conjugated system. This step-wise approach allows for precise control over the final structure of the material, which is essential for tailoring its electronic and optical properties for specific applications. The reactivity of related 2,5-dibromothiophene (B18171) derivatives with various arylboronic acids to form 2,5-biarylthiophenes further underscores the synthetic utility of this class of compounds. nih.gov

Role in the Development of Advanced Organic Materials

The development of advanced organic materials for electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs), relies on the availability of high-performance semiconducting polymers. jocpr.com this compound is a crucial monomer used in the synthesis of these advanced materials.

The principle is similar to the well-known conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT), which is synthesized from the related monomer 2,5-Dibromo-3,4-ethylenedioxythiophene (DBEDOT). sigmaaldrich.com The solid-state polymerization of such dibrominated monomers can lead to highly ordered polymers with significant electrical conductivity. researchgate.net The research into polymers derived from this compound, such as poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), contributes to the creation of new materials with tailored electronic structures and improved performance and stability for the next generation of organic electronic devices. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

属性

分子式 |

C6H6Br2O2S |

|---|---|

分子量 |

301.99 g/mol |

IUPAC 名称 |

2,5-dibromo-3,4-dimethoxythiophene |

InChI |

InChI=1S/C6H6Br2O2S/c1-9-3-4(10-2)6(8)11-5(3)7/h1-2H3 |

InChI 键 |

QMHRYWIPMADVNT-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(SC(=C1OC)Br)Br |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2,5 Dibromo 3,4 Dimethoxythiophene

Regioselective Bromination Strategies of Thiophene (B33073) Precursors

The introduction of bromine atoms at specific positions on the thiophene ring is a critical step in the synthesis of 2,5-Dibromo-3,4-dimethoxythiophene. The reactivity of the thiophene ring is significantly influenced by the directing effects of the substituents already present.

Optimization of Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions plays a pivotal role in achieving high yields and selectivity. N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of thiophenes. researchgate.netresearchgate.net The reaction is often carried out in a suitable solvent like chloroform (B151607). researchgate.net The optimization of reaction parameters such as temperature and reaction time is crucial to maximize the formation of the desired dibrominated product while minimizing side reactions. For instance, a study demonstrated the successful bromination of a 3,4-disubstituted thiophene using 2.5 equivalents of NBS in chloroform at 60°C for 3 hours, resulting in a 94% yield of the 2,5-dibromo derivative. researchgate.net

Another approach involves the use of elemental bromine (Br₂). eurekaselect.com Solvent-free continuous bromination of thiophene in a microreactor has been shown to be highly efficient, leading to high selectivity for 2,5-dibromothiophene (B18171) with significantly reduced reaction times. eurekaselect.com Density functional theory (DFT) calculations have been used to investigate the mechanisms of bromination between thiophenes and NBS, suggesting that the formation of a bromonium ion is a favorable pathway. researchgate.net The use of aqueous HBr as a bromine source with an efficient photocatalyst under visible light irradiation presents a greener alternative to traditional brominating agents. researchgate.net

Below is a table summarizing various bromination conditions for thiophene derivatives:

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| 3,4-bis(3,4-dimethoxyphenyl)thiophene | NBS (2.5 equiv.) | CHCl₃ | 60 °C, 3 h | 2,5-dibromo-3,4-bis(3,4-dimethoxyphenyl)thiophene | 94 | researchgate.net |

| Thiophene | Br₂ | None (microreactor) | Room Temperature, <1 s | 2,5-dibromothiophene | 86 | eurekaselect.com |

| Thiophenic compounds | Br₂/H₂O₂/HBr | Alkane/Alcohol | Ambient | Brominated thiophenes | 81.6 - 99.8 | researchgate.net |

| 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | Br₂ (2 equiv.) | CHCl₃/Acetic Acid | Not specified | 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 80 | mdpi.com |

Control of Substitution Pattern in Thiophene Ring Systems

The substitution pattern on the thiophene ring is dictated by the electronic effects of the existing substituents. The C-2 and C-5 positions of the thiophene ring are generally the most reactive towards electrophilic substitution. researchgate.netstudysmarter.co.uk When the 3 and 4 positions are occupied by electron-donating groups like methoxy (B1213986) groups, the 2 and 5 positions are further activated for electrophilic attack.

Regioselective bromination can also be achieved through directed lithiation. mdpi.comgoogle.comgoogle.com This method involves the use of a strong base, such as n-butyllithium (n-BuLi), to deprotonate a specific carbon atom on the thiophene ring, followed by quenching with a bromine source. google.comgoogle.com The position of lithiation can be controlled by the choice of directing group and reaction temperature. google.comgoogle.com For example, a 3-alkylthiophene can be selectively lithiated at the 2-position by treatment with n-BuLi at low temperatures, followed by reaction with bromine to yield the 2-bromo-3-alkylthiophene. google.com This strategy allows for precise control over the placement of bromine atoms, which is essential for the synthesis of well-defined materials.

Incorporation and Derivatization of Methoxy Functionalities

The methoxy groups at the 3 and 4 positions are crucial for the electronic properties of the final material. Their synthesis and subsequent manipulation require careful consideration.

Etherification Routes to 3,4-Dimethoxythiophene (B1306923) Cores

One common route to 3,4-dimethoxythiophene involves the etherification of 3,4-dibromothiophene. chemicalbook.comyacooscience.comgoogle.com This reaction is typically carried out using sodium methoxide (B1231860) in the presence of a copper catalyst, such as cuprous bromide. chemicalbook.comgoogle.com The reaction is often performed in methanol, and the yield can be optimized by controlling the concentration of sodium methoxide and the reaction temperature. chemicalbook.com A study reported a yield of 81.5% for 3,4-dimethoxythiophene when the reaction was refluxed at 97°C for 5 hours. chemicalbook.com

An alternative, one-step synthesis of 3,4-dimethoxythiophene starts from 2,3-dimethoxy-1,3-butadiene (B1584589) and sulfur dichloride in hexane. researchgate.netcapes.gov.brdiva-portal.orgresearchgate.net This method offers a more direct route to the desired core structure. Another approach involves the alkylation of 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene followed by decarboxylation. google.com

The following table summarizes different synthetic routes to 3,4-dimethoxythiophene:

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 3,4-Dibromothiophene | Sodium methoxide, CuBr | Methanol, 97 °C, 5 h | 3,4-Dimethoxythiophene | 81.5 | chemicalbook.com |

| 2,3-Dimethoxy-1,3-butadiene | Sulfur dichloride | Hexane | 3,4-Dimethoxythiophene | Not specified | researchgate.netcapes.gov.brdiva-portal.orgresearchgate.net |

| 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene | Alkylating agent, then decarboxylation | N,N-dimethylformamide, then ethylene (B1197577) glycol | 3,4-Dimethoxythiophene | Not specified | google.com |

Strategies for Protecting Group Chemistry during Synthesis

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgtotal-synthesis.com Protecting groups are temporary modifications of a functional group that render it unreactive under specific reaction conditions. organic-chemistry.org For hydroxyl groups, common protecting groups include acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) and tert-butyldimethylsilyl (TBDMS). libretexts.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal (deprotection). total-synthesis.com

While protecting group chemistry is a powerful tool, protecting-group-free synthesis is a more efficient and sustainable approach as it reduces the number of synthetic steps, reagent consumption, and waste generation. nih.gov The development of chemoselective methodologies that allow for the direct functionalization of molecules without the need for protecting groups is a key area of research. nih.gov

Novel and Sustainable Synthetic Pathways

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of thiophene derivatives. organic-chemistry.orgacs.orguwf.eduresearchgate.net These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve atom economy.

One such strategy involves the metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) or potassium ethyl xanthogenate (EtOCS₂K). organic-chemistry.orgacs.org This method is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻) and its addition to alkynes. acs.org Another sustainable approach is the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" in an environmentally friendly solvent like ethanol (B145695) for the synthesis of halogenated heterocycles. uwf.edu

The skeletal editing of pyridines to thiophenes using elemental sulfur represents another innovative pathway. researchgate.net This reaction proceeds through a formal [4+1] reaction of a ring-opened aza-triene Zincke ketone intermediate with sulfur. researchgate.net These novel methods offer promising alternatives to traditional synthetic routes, paving the way for more sustainable production of valuable thiophene-based materials.

Green Chemistry Approaches (e.g., Solvent-Free, Catalytic Methods)

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of this compound typically involves the bromination of a 3,4-dimethoxythiophene precursor. Greener approaches focus on improving this key transformation step.

Detailed research has explored the use of N-bromosuccinimide (NBS) under solvent-free conditions for the bromination of various carbonyl compounds, which is a technique directly applicable to thiophene derivatives. rsc.org One such method involves the simple trituration (grinding) of a solid substrate with NBS at room temperature, which can lead to high yields of the monobrominated product without any organic solvent. rsc.org The only byproduct, succinimide, can be removed with a simple water wash, making the process highly atom-economical and environmentally friendly.

Microwave-assisted solvent-free reactions represent another significant green advancement. The use of solid quaternary ammonium (B1175870) tribromides as the brominating agent under microwave irradiation provides a rapid and efficient method for the bromination of diverse organic substrates. acgpubs.orgresearchgate.net This approach eliminates the need for organic solvents and dramatically reduces reaction times, often to just a few minutes, while affording high yields. researchgate.net

Catalytic methods offer a further avenue for greening the synthesis. While Lewis acids are traditionally used, heterogeneous catalysts like zeolites are gaining attention. Zeolite-mediated bromination can proceed smoothly, with the catalyst being easily recoverable and reusable, thereby minimizing waste. researchgate.net Iron-based catalysts, such as Fe2O3/zeolite, have been shown to be effective for the bromination of aromatic compounds, generating the active catalytic species in situ. rsc.org Furthermore, recent studies have demonstrated that even complex transformations like the direct C-H arylation of thiophene derivatives can be performed in unconventional green media, such as industrial wastewater, showcasing the potential for virtuous repurposing of low-purity solvents. rsc.org

Table 1: Comparison of Green vs. Conventional Bromination Approaches

| Feature | Conventional Method (e.g., Br₂ in CCl₄) | Green Chemistry Approach | Research Finding |

|---|---|---|---|

| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | None (solvent-free) or water | Solvent-free methods eliminate hazardous organic solvent use and waste. rsc.orgacgpubs.org |

| Energy Input | Often requires heating/reflux for extended periods | Microwave irradiation or room temperature trituration | Microwave methods drastically reduce reaction times from hours to minutes; trituration requires minimal energy. rsc.orgresearchgate.net |

| Catalyst | Stoichiometric Lewis acids (e.g., FeBr₃) | Reusable heterogeneous catalysts (e.g., zeolites) | Heterogeneous catalysts can be recovered and reused, reducing waste and cost. researchgate.netrsc.org |

| Work-up | Organic extraction and multi-step purification | Simple filtration or water wash | Simplifies product isolation and reduces solvent use in purification steps. rsc.org |

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, has emerged as a superior alternative to traditional batch processing for the synthesis of specialty chemicals. This technology offers significant advantages in terms of safety, reproducibility, process control, and scalability.

The synthesis of substituted dibromothiophenes is particularly well-suited to flow chemistry. A detailed study on the synthesis of 2,5-dibromo-3-hexylthiophene, a close analogue of the target compound, highlights the profound benefits of this approach. newcastle.edu.au In this process, a solution of 3-hexylthiophene (B156222) and N-bromosuccinimide in a solvent like dimethylformamide (DMF) is pumped through a heated coiled reactor. newcastle.edu.au The precise control over temperature and residence time (the time reactants spend in the heated zone) allows for the reaction to be completed with exceptional efficiency.

The results from this flow synthesis are striking when compared to batch methods. The process achieved quantitative yield and 100% purity of the desired 2,5-dibromo product directly from the reactor, eliminating the need for complex and costly purification steps. newcastle.edu.au Most impressively, the space-time yield—a measure of the amount of product made in a given volume of reactor per day—was increased by a factor of at least 1356 compared to conventional batch synthesis. newcastle.edu.au This demonstrates that continuous flow can dramatically intensify the production of key thiophene intermediates. The ability to safely handle potentially exothermic bromination reactions and to scale up production simply by running the system for longer makes flow chemistry a transformative methodology for producing compounds like this compound.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of 2,5-Dibromo-3-hexylthiophene

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Reaction Time | Several hours | < 40 minutes | Significant time reduction. newcastle.edu.au |

| Yield | Variable, often requires purification | Quantitative (>99%) | Higher efficiency and product recovery. newcastle.edu.au |

| Purity | Requires extensive purification | High (100% purity reported) | Eliminates need for costly purification steps. newcastle.edu.au |

| Space-Time Yield | Low | >1356x higher than batch | Massive improvement in process intensification. newcastle.edu.au |

| Safety | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, confined reaction volume | Inherently safer process, especially for exothermic reactions. flinders.edu.au |

Chemoenzymatic or Biocatalytic Syntheses of Thiophene Derivatives

The use of enzymes for chemical synthesis represents an ultimate green chemistry approach, offering unparalleled selectivity under mild, aqueous conditions. While specific chemoenzymatic routes to this compound are not yet established in scientific literature, the field of biocatalysis provides a clear blueprint for how such a synthesis could be achieved in the future.

The most promising enzymes for this transformation are the flavin-dependent halogenases (FDHs) . chemrxiv.org These enzymes perform highly regioselective halogenation of electron-rich aromatic compounds. d-nb.info The mechanism involves the enzyme using a reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor, molecular oxygen, and a simple halide salt (e.g., sodium bromide) to generate a highly reactive hypohalous acid (HOBr) within the confines of its active site. chemrxiv.org This reactive species is then precisely positioned to halogenate the bound substrate molecule.

A hypothetical biocatalytic synthesis of this compound would involve:

Identifying or engineering an FDH that accepts 3,4-dimethoxythiophene as a substrate.

Running the reaction in an aqueous buffer at or near room temperature.

Supplying the enzyme with the substrate, a bromide source (NaBr), and a system to regenerate the FADH₂ cofactor.

The electron-donating methoxy groups on the thiophene ring make it an activated substrate for electrophilic attack, and thus a plausible candidate for an FDH. nih.gov The primary challenge lies in controlling the regioselectivity to achieve dibromination at the 2- and 5-positions. However, modern techniques like directed evolution and protein engineering have been successfully used to alter the substrate scope and selectivity of FDHs, suggesting that developing an enzyme for this specific purpose is feasible. chemrxiv.orgnih.gov Such a biocatalytic process would be exceptionally green, avoiding harsh reagents, organic solvents, and high temperatures.

Table 3: Hypothetical Chemoenzymatic Bromination Profile

| Parameter | Hypothetical Biocatalytic Method |

|---|---|

| Catalyst | Flavin-Dependent Halogenase (FDH) |

| Substrates/Reagents | 3,4-Dimethoxythiophene, Sodium Bromide (NaBr), O₂, Cofactor Regeneration System |

| Solvent | Aqueous Buffer |

| Temperature | Ambient (e.g., 25-37 °C) |

| Byproducts | Water |

| Key Advantages | Extreme regioselectivity, mild reaction conditions, environmentally benign reagents and solvent, potential for enantioselectivity. chemrxiv.orgd-nb.info |

Reactivity and Advanced Derivatization Chemistry of 2,5 Dibromo 3,4 Dimethoxythiophene

Cross-Coupling Reactions at Bromo Positions

The carbon-bromine bonds at the α-positions of the thiophene (B33073) ring are particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of substituted 3,4-dimethoxythiophenes.

Suzuki-Miyaura Coupling for Aryl/Alkyl Thiophene Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the context of 2,5-dibromo-3,4-dimethoxythiophene, this reaction allows for the introduction of aryl or alkyl groups at the bromo positions.

The double Suzuki-Miyaura coupling of 2,5-dibromothiophenes with various arylboronic acids is a common strategy for synthesizing 2,5-diarylthiophenes. organic-chemistry.orgresearchgate.net These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like K₂CO₃ or K₃PO₄ in a suitable solvent system, often a mixture of an organic solvent and water. The choice of reaction conditions can influence the yield and selectivity of the desired diarylated product.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Good to Excellent | researchgate.net |

| Pd(OAc)₂/PPh₃ | K₂CO₃ | Ethanol (B145695)/H₂O | Reflux | Moderate to Excellent | wikipedia.org |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | Good | mdpi.com |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dibromothiophenes. This table presents typical conditions for Suzuki-Miyaura reactions on dibromothiophene substrates, which are expected to be applicable to this compound.

Stille Coupling in Polymeric and Oligomeric Synthesis

The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide or triflate catalyzed by palladium, is a cornerstone in the synthesis of conjugated polymers and oligomers. libretexts.org For this compound, Stille coupling provides a robust method for creating extended π-conjugated systems by linking multiple thiophene units or incorporating other aromatic moieties.

This methodology is particularly valuable for the synthesis of poly(3,4-dimethoxythiophene) derivatives and related materials, which are of interest for their electronic and optical properties. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and can be performed in a variety of organic solvents. The reactivity of the organostannane and the choice of the palladium catalyst and ligands are crucial for achieving high molecular weight polymers with well-defined structures. A compound structurally similar to the title compound, 2,5-dibromo-3,4-dinitrothiophene (B14878), is noted as a useful monomer for Pd-catalyzed Stille coupling to create conjugated thiophene oligomers or co-oligomers. researchgate.net

| Organostannane | Catalyst | Solvent | Temperature (°C) | Product Type | Reference |

| (Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 110 | Oligomers/Polymers | libretexts.org |

| 2,5-Bis(tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | DMF | 100 | Copolymers | libretexts.org |

Table 2: Illustrative Conditions for Stille Coupling with Dibromothiophenes. This table outlines general conditions for Stille coupling reactions involving dibromothiophene derivatives, which can be adapted for this compound.

Negishi Coupling for Functionalized Thiophene Derivatives

The Negishi coupling reaction provides another powerful tool for C-C bond formation, utilizing organozinc reagents as the coupling partners with organic halides, catalyzed by nickel or palladium. dntb.gov.ua This reaction is known for its high functional group tolerance and the ability to form bonds between sp², sp³, and sp hybridized carbon atoms. For this compound, Negishi coupling can be employed to introduce a wide variety of alkyl, aryl, and vinyl substituents.

The generation of the organozinc reagent is a key step, which can be prepared from the corresponding organic halide. The subsequent coupling with the dibromothiophene derivative typically proceeds under mild conditions. The choice of catalyst and ligand system is critical for achieving high yields and selectivity. While specific examples with this compound are not prevalent in the literature, the general applicability of Negishi coupling to aryl bromides suggests its utility in this context. nih.govnih.gov A study on the Negishi cross-coupling of functionalized cyclohexylzinc reagents with aryl iodides demonstrated high diastereoselectivity with the use of Ruphos as a ligand. organic-chemistry.org

| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) | Reference |

| Alkylzinc halide | Pd(OAc)₂ / SPhos | THF | Room Temp. | nih.gov |

| Arylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | Room Temp. | dntb.gov.ua |

| Cyclohexylzinc halide | Pd(OAc)₂ / Ruphos | THF | Room Temp. | organic-chemistry.org |

Table 3: General Conditions for Negishi Coupling with Aryl Bromides. This table provides an overview of typical Negishi coupling conditions that could be applied to this compound.

Sonogashira Coupling for Ethynylated Thiophene Systems

The Sonogashira coupling is the most common method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgbeilstein-journals.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is instrumental in the synthesis of conjugated enynes and arylalkynes. For this compound, Sonogashira coupling allows for the direct introduction of alkyne functionalities at the 2 and 5 positions.

These ethynylated thiophene derivatives are valuable precursors for the synthesis of more complex conjugated materials, including polymers and macrocycles. The reaction conditions are generally mild, often employing a base such as an amine, which can also serve as the solvent. The choice of palladium and copper catalysts, as well as the reaction temperature, can be optimized to achieve high yields of the desired mono- or di-alkynylated products. researchgate.netlibretexts.org

| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | Room Temp. to 50 | libretexts.org |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 70 | beilstein-journals.org |

| Various terminal alkynes | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | researchgate.net |

Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides. This table illustrates common conditions for Sonogashira coupling that are expected to be effective for this compound.

Buchwald-Hartwig Amination for N-Functionalized Thiophenes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. wikipedia.orgbeilstein-journals.orgd-nb.info This reaction provides a direct and versatile method for forming C-N bonds. In the case of this compound, this reaction enables the introduction of primary or secondary amines at the bromo positions, leading to the formation of 2,5-diaminothiophene derivatives.

The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and often depends on the nature of the amine and the aryl halide. A variety of bulky, electron-rich phosphine ligands have been developed to facilitate these couplings under mild conditions. nih.govcenmed.com

| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Primary/Secondary Alkyl/Aryl Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | wikipedia.org |

| Heterocyclic Amines | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | 100 | nih.gov |

| Ammonia Equivalents | Pd(OAc)₂ / Josiphos | LiHMDS | Dioxane | 100 | d-nb.info |

Table 5: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides. This table summarizes typical conditions for Buchwald-Hartwig amination reactions that could be applied to this compound.

Functionalization of the Thiophene Ring and Side Chains

Beyond the versatile cross-coupling reactions at the bromo positions, the derivatization of this compound can also involve modifications of the thiophene ring itself and the methoxy (B1213986) side chains.

The synthesis of 3,4-dimethoxythiophene (B1306923) often starts from 3,4-dibromothiophene, which undergoes a substitution reaction with sodium methoxide (B1231860) in the presence of a catalyst. chemicalbook.com This highlights the possibility of introducing various alkoxy groups at the 3 and 4 positions. Furthermore, 3,4-dihydroxythiophene-2,5-dicarboxylic acid diethyl ester is a known intermediate used to prepare alkylenedioxythiophene monomers, suggesting that the core thiophene structure can be built with pre-functionalized side chains. nih.gov

The methoxy groups on the thiophene ring can potentially be cleaved under strong acidic conditions, such as with HBr or HI, to yield the corresponding dihydroxythiophene derivative. researchgate.net This diol could then be re-alkylated to introduce different alkoxy or aryloxy groups, providing a pathway to a wider range of 3,4-disubstituted thiophenes. The Williamson ether synthesis or Mitsunobu reaction could be employed for this purpose. organic-chemistry.orgdntb.gov.ua For instance, O-alkylation of similar dihydroxo complexes has been achieved using alkyl bromides in the presence of a base and a crown ether.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The process involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org Methoxy groups are known to be effective DMGs. wikipedia.org

In the case of this compound, the positions ortho to the methoxy groups are occupied by bromine atoms. Consequently, a true directed ortho-metalation via C-H activation does not occur. Instead, the compound undergoes a facile halogen-metal exchange reaction when treated with strong organolithium bases like n-butyllithium. This reaction preferentially occurs at the electron-deficient C-Br bonds, leading to the formation of a mono-lithiated species, 2-bromo-5-lithio-3,4-dimethoxythiophene. This highly reactive intermediate can then be "quenched" with a wide variety of electrophiles to introduce new functional groups at the 5-position with high regioselectivity.

This two-step sequence provides a reliable method for the synthesis of mono-functionalized 3,4-dimethoxythiophene derivatives.

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Proton Source | H₂O | -H (produces 2-bromo-3,4-dimethoxythiophene) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | -C(OH)R₂ (tertiary or secondary alcohol) |

| Carbon Dioxide | CO₂ (gas) | -COOH (carboxylic acid) |

| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ (alkylation) |

| Boronic Esters | Trimethyl borate (B1201080) B(OMe)₃ | -B(OH)₂ (after hydrolysis) |

| Organotin Halides | Tributyltin Chloride (Bu₃SnCl) | -SnBu₃ (stannylation) |

Remote Functionalization Strategies for Thiophene Scaffolds

Remote functionalization refers to reactions that selectively modify a position on a molecule that is not directly adjacent to a directing group. nih.gov These strategies often rely on transition-metal catalysis, where the catalyst can coordinate to a directing group and then mediate a C-H activation or cross-coupling reaction at a more distant site. nih.govresearchgate.net

For thiophene scaffolds, strategies involving palladium (Pd) or rhodium (Rh) catalysis have been developed. nih.gov For instance, a thioether group can direct a Rh(III) catalyst to perform a C-H activation on a neighboring aromatic ring. nih.gov While specific examples detailing remote functionalization on the this compound scaffold are not extensively documented, the general principles are applicable. Such strategies could potentially be employed to introduce functional groups at the methyl carbons of the methoxy groups or to orchestrate complex intramolecular cyclizations. These advanced methods offer pathways to novel thiophene architectures that are inaccessible through classical synthetic routes. nih.gov

Modifications of Methoxy Groups (e.g., Demethylation to Hydroxy)

The methoxy groups of this compound can be chemically modified, most commonly through demethylation to yield the corresponding dihydroxy derivative, 2,5-dibromo-3,4-dihydroxythiophene. This transformation is significant as it converts the electron-donating methoxy groups into acidic hydroxyl groups, which can alter the compound's electronic properties, solubility, and capacity for hydrogen bonding. Furthermore, the resulting hydroxyl groups can serve as handles for subsequent functionalization, such as esterification or etherification.

The O-demethylation of dimethoxy-aromatic systems is a well-established chemical transformation. nih.gov Several reagents are effective for cleaving aryl methyl ethers, each with its own advantages regarding reaction conditions and functional group tolerance.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt) | Highly effective and common, but very reactive and moisture-sensitive. |

| Hydrobromic Acid (HBr) | Aqueous solution, often with acetic acid, elevated temperatures. | Strong acid conditions, may not be suitable for acid-sensitive substrates. |

| Trimethylsilyl (B98337) Iodide (TMSI) | Inert solvent (e.g., CH₃CN, CHCl₃), often generated in situ. | Milder conditions, but the reagent can be expensive. |

| Lithium Chloride (LiCl) in DMF | High temperatures (reflux). | A nucleophilic demethylation method suitable for certain substrates. |

Polymerization Pathways and Oligomer Formation

This compound is a key monomer for the synthesis of conjugated polythiophenes and well-defined oligothiophenes. The bromine atoms at the 2- and 5-positions serve as reactive handles for various cross-coupling polymerization reactions.

Oxidative Polymerization to Form Polythiophenes

Oxidative polymerization is a direct method for synthesizing polythiophenes from monomers. In this process, an oxidizing agent, most commonly iron(III) chloride (FeCl₃), is used to induce the coupling of monomer units. When applied to this compound, the reaction proceeds via oxidative coupling at the 2- and 5-positions, effectively removing the bromine atoms and forming poly(3,4-dimethoxythiophene).

While straightforward, this method generally offers poor control over the polymer's molecular weight and structural regularity. The polymerization mechanism can lead to defects in the polymer chain, such as non-regioregular couplings (head-to-head or tail-to-tail defects), which can disrupt π-conjugation and negatively impact the material's electronic and optical properties. pkusz.edu.cn

Controlled Polymerization Techniques (e.g., GRIM Polymerization)

For the synthesis of high-performance electronic materials, controlled polymerization techniques that yield structurally precise polymers are essential. Grignard Metathesis (GRIM) polymerization is a prominent "living" chain-growth method for producing highly regioregular, head-to-tail (HT) coupled polythiophenes. cmu.edursc.org

The GRIM method, when applied to this compound, involves two main steps:

Grignard Metathesis : The monomer is treated with one equivalent of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). This results in a selective magnesium-halogen exchange at one of the C-Br positions, forming the active monomer, 2-bromo-5-(chloromagnesio)-3,4-dimethoxythiophene. cmu.edu

Nickel-Catalyzed Polymerization : A nickel cross-coupling catalyst, typically one bearing a bidentate phosphine ligand like Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), is added to the active monomer solution. cmu.edunih.gov The catalyst facilitates the chain-growth polymerization, leading to the formation of poly(3,4-dimethoxythiophene) with a high degree of head-to-tail regioregularity (>95%). pkusz.edu.cn

This control over the polymer's microstructure is crucial for maximizing π-orbital overlap along the polymer backbone, which leads to enhanced charge carrier mobility and other desirable electronic properties. rsc.org

| Step | Description | Key Reagents |

|---|---|---|

| 1. Monomer Activation | Selective halogen-metal exchange to form the Grignard monomer. | i-PrMgCl, THF (solvent) |

| 2. Polymerization | Chain-growth cross-coupling of the activated monomer. | Ni(dppp)Cl₂ (catalyst) |

Synthesis of Precisely Defined Oligomeric Architectures

In addition to forming long polymer chains, this compound is an excellent building block for the synthesis of precisely defined oligomers (dimers, trimers, etc.). These well-defined structures are valuable as model compounds for studying the fundamental properties of polythiophenes and for applications where a specific conjugation length is required.

The synthesis of these oligomers is typically achieved through iterative transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. ossila.comresearchgate.net For example, a dimer can be synthesized by reacting the monomer with its corresponding boronic acid or organotin derivative under palladium catalysis.

A representative approach for synthesizing a dimer via a Suzuki coupling would involve:

Mono-functionalization of the starting monomer to create a thiophene boronic ester, for example, by quenching the mono-lithiated species with trimethyl borate.

Coupling this boronic ester with the original this compound monomer in a 1:1 ratio using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

This stepwise approach allows for the controlled construction of oligomers of a specific, desired length and architecture. ossila.com

Mechanistic Investigations of Key Transformations

The derivatization of this compound is central to its application in the synthesis of complex organic molecules and materials. Understanding the underlying mechanisms of its reactions is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. This section delves into the mechanistic investigations of key transformations involving this compound, drawing from kinetic and spectroscopic studies, the role of catalysts and ligands, and computational insights.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies exclusively focused on this compound are not extensively documented in publicly available literature, the mechanistic pathways of its key transformations, such as Suzuki and Stille cross-coupling reactions, can be inferred from studies on analogous substituted thiophenes and general mechanistic principles of these reactions.

Kinetic studies are instrumental in determining the rate-determining step of a catalytic cycle. For instance, in Suzuki-Miyaura coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. libretexts.org The reactivity of the C-Br bonds at the 2 and 5 positions of the thiophene ring is influenced by the electron-donating methoxy groups at the 3 and 4 positions. These groups can affect the electron density at the carbon atoms, thereby influencing the rate of oxidative addition.

Spectroscopic techniques are invaluable for the identification and characterization of transient intermediates in a catalytic cycle. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for observing palladium-phosphine ligand complexes and their transformations. libretexts.orguwindsor.ca For example, in the Stille reaction, ³¹P NMR can be used to track the formation of [Pd(dba)(PPh₃)₂] and its equilibrium with [Pd(PPh₃)₃], which are active catalytic species. uwindsor.ca

In studies on the selective Suzuki cross-coupling reaction of the structurally similar 2,5-dibromo-3-hexylthiophene, it was observed that the reaction could be controlled to achieve mono-arylation at the 5-position. nih.gov This selectivity is attributed to the differential reactivity of the two C-Br bonds, which can be probed by careful monitoring of the reaction progress using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the distribution of mono- and di-substituted products over time.

| Technique | Application in Mechanistic Studies of Thiophene Derivatization | Insights Gained |

| Kinetic Studies | Monitoring reaction rates under varying concentrations of reactants, catalysts, and ligands. | Determination of the rate law and identification of the rate-determining step (e.g., oxidative addition). |

| ³¹P NMR Spectroscopy | In-situ monitoring of palladium-phosphine complexes. | Characterization of catalyst resting states and observation of ligand exchange processes. |

| Low-Temperature NMR | Trapping and characterization of thermally unstable reaction intermediates. | Identification of transient species like oxidative addition products and pre-transmetalation complexes. libretexts.org |

| GC-MS | Analysis of product distribution over time. | Understanding the selectivity of reactions, such as mono- versus di-substitution in dibrominated thiophenes. |

| Voltammetric Studies | Probing the redox properties of catalyst species. | Elucidating the electronic changes in the catalyst during the catalytic cycle. uwindsor.ca |

Role of Catalysts and Ligands in Coupling Reactions

The choice of catalyst and, critically, the ancillary ligands plays a pivotal role in the efficiency and selectivity of cross-coupling reactions involving this compound. Palladium complexes are the most common catalysts, and their reactivity is finely tuned by the electronic and steric properties of the phosphine ligands. researchgate.net

Catalysts: Palladium(0) complexes, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄, are typically used. nih.govnih.gov The general catalytic cycle for cross-coupling reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Ligands: The ligands stabilize the palladium center and modulate its reactivity.

Electron-rich and bulky phosphine ligands are known to promote the oxidative addition step and facilitate the reductive elimination step. Ligands such as tri(tert-butyl)phosphine (P(tBu)₃) and biaryl phosphines (e.g., XPhos, SPhos) have been shown to be effective in challenging cross-coupling reactions. nih.gov

Heterocyclic phosphines , incorporating moieties like furan (B31954) or indole, have also been developed and shown to exhibit high catalytic activity in various cross-coupling reactions. researchgate.net

Indole-based phosphine ligands have been successfully used for the synthesis of sterically hindered biaryls via Suzuki-Miyaura coupling with very low catalyst loadings. polyu.edu.hk

Phosphorinane ligands represent another class of phosphines suitable for palladium-catalyzed cross-coupling chemistry. nih.gov

In the context of this compound, the use of specific ligands can influence which of the two C-Br bonds reacts first, enabling selective mono-functionalization. For the related 2,5-dibromo-3-hexylthiophene, Pd(PPh₃)₄ has been effectively used for both single and double Suzuki cross-coupling reactions. nih.govnih.gov

| Ligand Type | Examples | Key Features & Impact on Catalysis |

| Trialkylphosphines | P(tBu)₃, PCy₃ | Strongly electron-donating and sterically demanding; promote oxidative addition and reductive elimination. |

| Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich; form active catalysts for a broad range of substrates, including challenging couplings. nih.gov |

| Heterocyclic Phosphines | Tri(2-furyl)phosphine | Can enhance catalytic activity and stability. researchgate.net |

| Indole-based Phosphines | SelectPhos | Enable chemoselective reactions and can operate at very low catalyst loadings. polyu.edu.hk |

Computational Insights into Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms by providing insights into the structures and energies of transition states and intermediates that may be difficult to observe experimentally.

DFT studies on the oxidative addition of aryl halides to Pd(0)-phosphine complexes have shown that the reaction is generally more favorable for aryl iodides than for aryl bromides and chlorides. researchgate.netscispace.com The electronic nature of the substituents on the aromatic ring also plays a crucial role; electron-withdrawing groups tend to make the oxidative addition more exergonic. researchgate.net For this compound, the electron-donating nature of the methoxy groups would be expected to decrease the rate of oxidative addition compared to an unsubstituted dibromothiophene.

Computational studies on the oxidative addition step have revealed two potential pathways: a monophosphine route and a bisphosphine route. The bisphosphine pathway is often found to be lower in energy. researchgate.net DFT calculations can also model the geometry of the transition state, for instance, revealing a three-center Pd-C-I bond in the oxidative addition of iodobenzene. scispace.com

A DFT study on the related 2,5-dibromo-3-methylthiophene (B84023) system explored the structural properties of its mono- and di-arylated derivatives. researchgate.net Such studies can provide information on bond lengths, bond angles, and dihedral angles, which are correlated with the electronic and steric interactions within the molecule. For instance, a computational study on a dimeric acceptor containing a 3,4-dimethoxythiophene linker revealed a significant dihedral angle, which was beneficial for forming ideal morphologies in organic solar cell applications. rsc.org

| Computational Method | Focus of Study | Key Findings for Thiophene Derivatization |

| DFT (BP86, B3LYP) | Oxidative addition of aryl halides to Pd(0) complexes. | Elucidation of monophosphine vs. bisphosphine pathways; effect of substituents on reaction energetics. researchgate.netscispace.com |

| DFT | Structural properties of substituted thiophenes. | Correlation of molecular geometry (e.g., dihedral angles) with material properties. researchgate.netrsc.org |

| DFT | Reaction profiles of entire catalytic cycles. | Identification of the lowest energy pathway and the nature of transition states and intermediates. |

Advanced Spectroscopic and Computational Analysis of 2,5 Dibromo 3,4 Dimethoxythiophene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,5-Dibromo-3,4-dimethoxythiophene. It provides detailed information about the chemical environment of individual atoms.

Multidimensional NMR for Complex Structural Elucidation

For a molecule with the complexity of this compound, one-dimensional ¹H and ¹³C NMR spectra would provide initial but likely insufficient information for a complete and unambiguous assignment of all signals. The symmetry of the molecule, with two equivalent methoxy (B1213986) groups, would simplify the spectra to some extent.

To overcome the limitations of 1D NMR, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms.

COSY would reveal proton-proton couplings. In this specific molecule, no direct proton-proton couplings on the thiophene (B33073) ring are expected due to the substitution pattern. However, it would confirm the absence of such couplings and highlight any potential long-range couplings.

HSQC would correlate each proton with the carbon atom to which it is directly attached. This would definitively link the methoxy protons to their corresponding carbon atoms.

HMBC is arguably the most critical 2D NMR experiment for this compound. It reveals correlations between protons and carbons over two or three bonds. This would be instrumental in confirming the substitution pattern by showing correlations from the methoxy protons to the C3 and C4 carbons of the thiophene ring, as well as to the C2 and C5 carbons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on known data for similar thiophene derivatives, is presented below. Actual experimental values would be necessary for a definitive analysis.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| OCH₃ Protons | 3.8 - 4.2 | 55 - 65 |

| Thiophene C2/C5 | - | 110 - 120 |

| Thiophene C3/C4 | - | 140 - 150 |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of materials in their solid form, including crystalline and amorphous states. For this compound, ssNMR could be used to:

Distinguish between different crystalline polymorphs: Different crystal packing arrangements would lead to distinct chemical shifts in the ssNMR spectra.

Characterize amorphous forms: ssNMR can provide information on the local structure and molecular mobility within an amorphous solid.

Study intermolecular interactions: Proximity between specific atoms in the solid state can be probed using advanced ssNMR techniques, offering insights into how the molecules pack together.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular conformation: The orientation of the methoxy groups relative to the thiophene ring.

Crystal system and space group: Fundamental parameters describing the symmetry of the crystal lattice.

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.

Crystal packing: How the individual molecules are arranged in the crystal lattice.

While no published crystal structure for this compound is currently available, data for related compounds, such as other halogenated thiophenes, show a tendency for planar or near-planar thiophene rings.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The way molecules interact with each other in the solid state dictates many of the material's bulk properties. In the crystal structure of this compound, the analysis would focus on:

Halogen bonding: The potential for the bromine atoms to act as halogen bond donors, interacting with the oxygen atoms of the methoxy groups or the sulfur atom of the thiophene ring of neighboring molecules.

π-π stacking: The possibility of the thiophene rings stacking on top of each other, a common interaction in aromatic systems.

The absence of traditional hydrogen bond donors (like O-H or N-H) suggests that weaker interactions would play a dominant role in the crystal packing.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, advanced MS techniques would be used to:

Determine the molecular weight: High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the elemental composition of the molecule.

Analyze fragmentation patterns: Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a characteristic way. The analysis of these fragments can provide valuable structural information.

The expected mass spectrum would show a prominent molecular ion peak. The isotopic pattern of this peak would be characteristic of a molecule containing two bromine atoms (with their distinct ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for this molecule would likely involve the loss of methyl groups (CH₃) from the methoxy substituents and the cleavage of the C-Br bonds.

A table summarizing the expected key fragments in the mass spectrum is provided below.

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-OCH₃]⁺ | Loss of a methoxy group |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-2Br]⁺ | Loss of both bromine atoms |

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry is a critical tool for the structural confirmation of synthesized thiophene derivatives. The fragmentation patterns observed under electron impact (EI) provide a veritable fingerprint of the molecule's structure. For this compound, the fragmentation process is expected to follow pathways characteristic of substituted aromatic heterocycles. rsc.org

Upon electron ionization, the molecular ion ([M]⁺˙) is readily formed and is typically a prominent peak in the mass spectrum, confirming the molecular weight. rsc.org The subsequent fragmentation is dictated by the nature and position of the substituents on the thiophene ring. The initial fragmentation steps for this compound would likely involve the following pathways:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of a methyl radical (·CH₃) from one of the methoxy groups, leading to the formation of a stable oxonium ion. This results in a fragment ion at [M-15]⁺.

Loss of Formaldehyde (B43269): The [M-15]⁺ ion can then lose a molecule of formaldehyde (CH₂O) to give a fragment at [M-45]⁺.

Cleavage of the C-Br Bond: The bromine atoms are susceptible to cleavage, leading to the loss of a bromine radical (·Br), resulting in fragment ions at [M-79]⁺ and [M-81]⁺, reflecting the isotopic abundance of bromine. A subsequent loss of the second bromine atom can also occur.

Ring Rupture: Fragmentation of the thiophene ring itself can occur, often initiated by the initial substituent losses. This can lead to the formation of smaller, characteristic ions. arkat-usa.org For instance, the loss of a C₂H₂S fragment is a known pathway for thiophenes.

Rearrangements: Skeletal rearrangements are common in the mass spectra of thiophenes, which can sometimes complicate the interpretation but also provide structural clues. rsc.org

By comparing the observed fragmentation pattern with these expected pathways, the substitution pattern of the thiophene ring can be unequivocally confirmed. mdpi.com High-resolution mass spectrometry (HRMS) is often employed to determine the exact elemental composition of the fragment ions, further substantiating the proposed fragmentation mechanisms. mdpi.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺˙ | Molecular Ion |

| [M-15]⁺ | Loss of ·CH₃ |

| [M-30]⁺ | Loss of CH₂O |

| [M-79/81]⁺ | Loss of ·Br |

| [M-94/96]⁺ | Loss of ·Br and ·CH₃ |

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) for Oligomers

When this compound is used as a monomer to synthesize oligomers and polymers, ESI and MALDI mass spectrometry become indispensable for characterizing the resulting macromolecules. These "soft" ionization techniques are crucial because they can ionize and desorb large, non-volatile molecules without causing significant fragmentation. mdpi.comd-nb.info

Electrospray Ionization (ESI-MS) is particularly useful for analyzing soluble oligomers. nih.gov In ESI-MS, a solution of the oligomer is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions, often as multiply charged species (e.g., [M+nH]ⁿ⁺). nih.gov ESI-MS can provide information on the molecular weight distribution, end-groups, and purity of the oligomeric sample. nih.gov The technique is sensitive to the presence of different end-groups, which can be identified by their mass difference.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is a powerful technique for the analysis of higher molecular weight polymers. researchgate.net In MALDI-MS, the polymer sample is co-crystallized with a large excess of a matrix compound, such as trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). nih.gov The matrix absorbs energy from a pulsed laser, leading to the desorption and ionization of both the matrix and the analyte molecules. mdpi.com MALDI-TOF (Time-of-Flight) mass spectrometers are commonly used to analyze the resulting ions, providing a spectrum that shows the distribution of oligomer chain lengths. researchgate.netnih.gov This allows for the determination of the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer sample.

For polythiophenes, the choice of matrix is critical for achieving good sensitivity and resolution. nih.gov The ionization mechanism in MALDI for conjugated polymers like those derived from this compound is often proposed to be a charge exchange process with the ionized matrix molecules. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure of thiophene-based molecules. ubc.cae3s-conferences.org By solving the Kohn-Sham equations, DFT can provide detailed insights into the geometry, electronic properties, and reactivity of this compound and its derivatives. mdpi.comnih.gov

DFT calculations typically begin with a geometry optimization of the molecule to find its lowest energy conformation. d-nb.info Functionals such as B3LYP are commonly used in conjunction with basis sets like 6-31G(d) or larger for accurate results. e3s-conferences.org These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available. d-nb.info

Once the optimized geometry is obtained, a wide range of electronic properties can be calculated. These include the total energy, charge distribution, and molecular electrostatic potential (MEP). nih.gov The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to its reactive sites. nih.gov

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

A key output of DFT calculations is the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These orbitals are fundamental to understanding the electronic and optical properties of the molecule.

HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor. For materials used in organic electronics, the HOMO level is crucial for efficient hole injection and transport. researchgate.net

LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

HOMO-LUMO Energy Gap (E_gap): The difference in energy between the HOMO and LUMO is the energy gap. This gap is a critical parameter that determines the molecule's electronic conductivity and its optical absorption properties. nih.govresearchgate.net A smaller energy gap generally corresponds to higher conductivity and absorption at longer wavelengths.

For substituted thiophenes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. The electron-donating methoxy groups in this compound are expected to raise the HOMO energy level, while the electron-withdrawing bromine atoms will have a counteracting effect. DFT calculations can precisely quantify these effects. researchgate.net

Table 2: Representative Calculated HOMO-LUMO Energies for Substituted Thiophenes

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5,5'-Dibromo-2,2'-bithiophene (Pure) | -6.09 | -1.88 | 4.21 |

| Boron-doped 5,5'-Dibromo-2,2'-bithiophene | -6.42 | -2.94 | 3.48 |

| Methoxy-Substituted Diindolocarbazoles | -5.77 to -5.83 | -2.99 to -3.68 | 2.09 to 2.84 |

Note: The values are illustrative and depend on the specific molecule and the level of theory used in the calculation. researchgate.net

Molecular Dynamics Simulations for Conformational Space

Molecular Dynamics (MD) simulations are employed to explore the conformational space and dynamic behavior of oligomers and polymers derived from this compound. tandfonline.comrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of the system to be followed over time. acs.orgmdpi.com

For polythiophenes, MD simulations can provide insights into:

Chain Conformation: The simulations can reveal the preferred conformations of the polymer chains, including the planarity of the thiophene rings and the torsion angles between adjacent rings. This is crucial as the degree of conjugation, and thus the electronic properties, are highly dependent on the planarity of the polymer backbone. tandfonline.com

Intermolecular Interactions: MD can model the interactions between polymer chains in the solid state or in solution. This includes van der Waals and electrostatic interactions, which govern the packing of the polymer chains and the morphology of thin films. acs.org

Solvent Effects: The behavior of the oligomers in different solvents can be simulated to understand solubility and the process of self-assembly.

Interfacial Properties: MD simulations are also used to study the interface between the polythiophene material and other components in a device, such as an electrode or a semiconductor. rsc.orgacs.org

Force fields like PCFF (Polymer Consistent Force Field) are often used in MD simulations of polymers to accurately describe the potential energy of the system. tandfonline.com

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic properties and reactivity parameters, which can then be compared with experimental data for validation. mdpi.comnih.gov

Spectroscopic Properties:

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.comdntb.gov.ua By comparing the calculated infrared (IR) and Raman spectra with experimental data, the vibrational modes can be assigned, and the molecular structure can be confirmed.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. e3s-conferences.orgacs.org This allows for the prediction and interpretation of the optical properties of the molecule and its derivatives. However, it is noted that TD-DFT can sometimes provide qualitatively incorrect features for thiophene-based compounds, and higher-level methods may be necessary for accurate predictions. acs.org

Reactivity Parameters:

From the calculated electronic structure, several chemical reactivity descriptors can be derived. nih.gov These parameters, based on conceptual DFT, help in understanding and predicting the chemical reactivity of the molecule. d-nb.info

Chemical Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2; S = 1/η). A large hardness indicates high stability and low reactivity. nih.gov

Electronegativity (χ): This measures the ability of a molecule to attract electrons (χ = -(E_HOMO + E_LUMO) / 2).

Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. d-nb.infonih.gov

These computational predictions are invaluable for the rational design of new materials based on the this compound scaffold with tailored electronic, optical, and reactive properties.

Applications of 2,5 Dibromo 3,4 Dimethoxythiophene in Advanced Materials and Organic Electronics

Precursor for Conjugated Polymers and Copolymers in Organic Electronics

The molecular architecture of 2,5-dibromo-3,4-dimethoxythiophene makes it an excellent candidate for the synthesis of conjugated polymers. These polymers form the backbone of many organic electronic devices, and their properties are directly influenced by the monomers used in their creation. nih.gov The electron-donating nature of the 3,4-dimethoxy-substituted thiophene (B33073) unit is a key attribute for designing materials with specific electronic characteristics.

While direct reports on the homopolymer of this compound are not extensively detailed in the literature, the properties of closely related systems provide significant insight into its potential. For instance, a new terthiophene monomer, 3',4'-dimethoxy-2,2':5',2"-terthiophene (TMT), has been synthesized and polymerized via solid-state oxidative methods. mdpi.comnih.gov The synthesis of this monomer originates from 3,4-dimethoxythiophene (B1306923), the same core as the title compound. rsc.org A comparative analysis of the resulting polymer, poly(TMT), with polyterthiophene (poly(TT)) and poly(3',4'-ethylenedioxy-2,2':5',2"-terthiophene) (poly(TET)) revealed that the dimethoxy substituents are a primary factor in the structural and physicochemical differences between the polymers. mdpi.comresearchgate.net However, the study also suggested that the dimethoxy-substituted polymer did not exhibit higher crystallinity, thermal stability, conductivity, or electrochemical activity compared to its 3,4-ethylenedioxy substituted counterpart, poly(TET). mdpi.comnih.gov This indicates that while the methoxy (B1213986) groups effectively tune the electronic properties, they may not confer the same level of morphological stability or charge transport efficiency as the more rigid ethylenedioxy bridge found in the widely used PEDOT polymer. sigmaaldrich.com

A powerful strategy in the design of materials for organic electronics is the creation of donor-acceptor (D-A) copolymers. nih.govnih.gov This approach involves alternating electron-rich (donor) and electron-deficient (acceptor) monomer units along the polymer backbone. This molecular design allows for the tuning of the polymer's HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the material's band gap and absorption spectrum. nih.gov

Given the strong electron-donating character imparted by its two methoxy groups, this compound is an ideal donor monomer for D-A copolymers. By copolymerizing it with various electron-accepting monomers, a wide range of materials with tailored optoelectronic properties can be generated. nih.gov This strategy has been successfully employed with other thiophene-based donors to create polymers for applications in organic photovoltaics and field-effect transistors. nih.govresearchgate.net For example, D-A copolymers based on 5,6-difluorobenzotriazole (an acceptor) and thiophene derivatives (as donors) have been synthesized for electrochromic applications, demonstrating how the choice of donor and the donor-to-acceptor ratio can finely tune the material's properties. nih.gov

Organic Photovoltaic (OPV) Devices

In the field of organic photovoltaics, materials derived from this compound and its analogues have shown promise, particularly in the formulation of the active layer in bulk heterojunction (BHJ) solar cells.

The active layer in a BHJ solar cell consists of an interpenetrating network of an electron donor and an electron acceptor material. rsc.orgstanford.edusemanticscholar.org When light is absorbed, the donor material forms an exciton, which then dissociates at the donor-acceptor interface, generating free charge carriers that produce a current. semanticscholar.org Polymers made from 3,4-dialkoxythiophenes are excellent candidates for the donor component due to their strong absorption in the solar spectrum and appropriate HOMO levels for efficient electron transfer to common fullerene-based acceptors like PCBM. rsc.orgstanford.edu

Recent research has demonstrated a highly effective application of a closely related compound, 2,5-diiodo-3,4-dimethoxythiophene (MT-I), as a volatile solid additive for morphology control in high-performance organic solar cells. researchgate.net The addition of a small amount of MT-I to the PM6:L8-BO blend, a state-of-the-art non-fullerene acceptor system, led to a significant improvement in power conversion efficiency (PCE). The additive helps to optimize the molecular packing and phase separation of the donor and acceptor materials in the active layer, which in turn suppresses charge recombination and enhances charge transport, boosting both the short-circuit current density (Jsc) and the fill factor (FF). researchgate.netbohrium.com This approach has proven versatile, enhancing the performance of devices based on various types of acceptor materials. bohrium.com

| Device Condition | VOC (V) | JSC (mA/cm2) | FF (%) | PCE (%) |

|---|---|---|---|---|

| As-cast (Control) | 0.858 | 26.7 | 75.1 | 17.2 |

| With MT-I Additive | 0.852 | 27.7 | 79.9 | 18.8 |

Beyond the active layer, thiophene-based materials are crucial as interfacial layers that facilitate efficient charge extraction to the electrodes. The most prominent example is poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), which is widely used as a hole transport layer (HTL) between the transparent anode and the active layer. rsc.orgjst.go.jp Given the structural similarity, polymers derived from this compound could potentially be developed for similar roles.

Furthermore, derivatives of substituted thiophenes can function as the primary charge transport material itself. For instance, a hole-transporting material derived from 2,5-dibromo-3,4-dinitrothiophene (B14878) was shown to be an effective replacement for the commonly used Spiro-OMeTAD in perovskite solar cells, achieving a high PCE of 20.18% with excellent stability. ossila.com This highlights the versatility of the functionalized thiophene scaffold in creating materials for various roles within a photovoltaic device.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics, printed circuits, and sensors. merckmillipore.comtcichemicals.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. jics.org.br Thiophene-based materials, both small molecules and polymers, are among the most successful organic semiconductors for OFETs, with some derivatives exhibiting high mobility, good environmental stability, and excellent device reproducibility. merckmillipore.comresearchgate.net

Polymers synthesized from this compound are expected to function as p-type semiconductors, where holes are the primary charge carriers. The electron-donating methoxy groups enrich the π-conjugated backbone with electrons, facilitating hole transport. rsc.org The performance of such a polymer in an OFET would depend critically on its ability to form well-ordered, crystalline domains in the solid state, as this intermolecular order is essential for efficient charge hopping between polymer chains. beilstein-journals.org While high mobilities have been achieved in polymers with fused thiophene backbones like pBTTT, the flexibility of the methoxy side groups in a poly(3,4-dimethoxythiophene) system might lead to more disordered packing, potentially limiting mobility. nih.govstanford.edu Nevertheless, the ability to tune the electronic properties through the dimethoxy substitution remains a valuable tool for designing novel semiconductors for OFET applications.

Semiconductor Materials for High-Performance Transistors

Polymers derived from 3,4-dimethoxythiophene, such as poly(3,4-dimethoxythiophene) (PDMOT), exhibit semiconducting properties that make them candidates for active layers in organic field-effect transistors (OFETs). The polymerization of the monomer, often achieved through oxidative chemical or electrochemical methods, results in a conjugated polymer backbone capable of charge transport. ossila.com Upon oxidation (doping), positive charge carriers, known as polarons and bipolarons, are generated and can move along the polymer chains, giving rise to electrical conductivity. ossila.com

The electrical properties of these polymers are tunable. For instance, in a solid-state polymerization of a related terthiophene monomer featuring a 3,4-dimethoxythiophene core, the conductivity was shown to increase with a higher ratio of oxidant (FeCl₃) to monomer. mdpi.com The resulting polymers demonstrate clear electrochemical activity, a prerequisite for their function in a transistor channel. mdpi.com While less studied than its famous analogue poly(3,4-ethylenedioxythiophene) (PEDOT), which is a benchmark material for organic electrochemical transistors (OECTs), PDMOT belongs to the same class of highly stable and conductive polythiophenes. bioengineer.org The inherent stability and processability of these materials are advantageous for fabricating flexible and large-area electronic devices. google.com

Influence of Molecular Packing on Charge Mobility

The performance of a polymer semiconductor in a transistor is critically dependent on its charge carrier mobility, which is heavily influenced by the solid-state arrangement and packing of the polymer chains. A high degree of structural order and crystallinity generally facilitates more efficient charge transport.

In studies of poly(3,4-dialkoxythiophene)s, it has been observed that the polymer film contains zones of varying crystallinity. capes.gov.br This morphological feature has a significant impact on the electrochemical behavior and, by extension, the charge transport properties of the material. capes.gov.br The interaction between polymer chains and the delocalization of charge carriers (polarons) can be influenced by the length of the alkoxy side chains and the presence of solvents, which in turn affects the polymer conformation. capes.gov.br For polythiophene-based semiconductors, a well-ordered structure with significant π–π stacking between adjacent chains creates pathways for charge carriers to hop, thereby increasing mobility. The dimethoxy substituents on the thiophene ring influence the planarity and intermolecular interactions of the polymer backbone, which are key determinants of the resulting molecular packing and charge transport efficiency.

Organic Light-Emitting Diodes (OLEDs) and Electrochromic Devices

Emissive and Hole-Transporting Layers in OLED Architectures

In the architecture of Organic Light-Emitting Diodes (OLEDs), materials based on the 3,4-dimethoxythiophene structure can play a vital role, particularly in the hole-transporting layer (HTL). sigmaaldrich.com An efficient HTL facilitates the injection of positive charge carriers (holes) from the anode and their transport to the emissive layer, improving device efficiency and stability. Polythiophene derivatives are widely used for this purpose due to their high conductivity, environmental stability, and transparency in the visible region when in their doped state. ossila.comcambridge.org